Dodecyl bis(3-methylbutyl) phosphate
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Overview
Description
Phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters are a class of organic compounds derived from phosphoric acid. These esters are formed by the esterification of phosphoric acid with lauryl, tetradecyl, and isopropyl alcohols. They are commonly used as surfactants due to their amphiphilic nature, which allows them to reduce surface tension and enhance the solubility of hydrophobic compounds in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters typically involves the esterification of phosphoric acid with the respective alcohols. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of these esters involves continuous processes where phosphoric acid is reacted with a mixture of lauryl, tetradecyl, and isopropyl alcohols. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The resulting esters are then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters undergo various chemical reactions, including:
Oxidation: These esters can be oxidized to form phosphonic acids under specific conditions.
Substitution: The alkoxy groups in the esters can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Phosphoric acid and the respective alcohols.
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the solubilization of membrane proteins and other hydrophobic biomolecules.
Medicine: Utilized in drug delivery systems to improve the bioavailability of hydrophobic drugs.
Industry: Applied in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters is primarily based on their surfactant properties. These esters reduce surface tension by aligning themselves at the interface between hydrophobic and hydrophilic phases. This alignment disrupts the cohesive forces between water molecules, allowing for better dispersion and solubilization of hydrophobic compounds . The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing their solubility and stability .
Comparison with Similar Compounds
Phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters can be compared with other similar compounds such as:
Phosphoric acid, mono- and diesters: These compounds have fewer alkyl groups attached to the phosphoric acid and may have different solubility and surfactant properties.
Phosphonic acids: These compounds have a direct carbon-phosphorus bond and exhibit different chemical reactivity and applications.
Phosphonates: These esters of phosphonic acids are used in similar applications but have different stability and reactivity profiles.
The uniqueness of phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters lies in their specific combination of alkyl groups, which provides a balance of hydrophilic and hydrophobic properties, making them versatile surfactants for various applications .
Properties
Molecular Formula |
C22H47O4P |
---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
dodecyl bis(3-methylbutyl) phosphate |
InChI |
InChI=1S/C22H47O4P/c1-6-7-8-9-10-11-12-13-14-15-18-24-27(23,25-19-16-21(2)3)26-20-17-22(4)5/h21-22H,6-20H2,1-5H3 |
InChI Key |
SWBLEERLDPTWPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(OCCC(C)C)OCCC(C)C |
Origin of Product |
United States |
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